2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine
Description
2-{[(3-Nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl-linked 3-nitrobenzyl group at position 2 and a tetrahydrofuran (oxolan) methylamine substituent at position 4 of the quinazoline core. The oxolan-2-ylmethyl group contributes to solubility and bioavailability due to its oxygen-containing heterocycle, which can engage in hydrogen bonding .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-24(26)15-6-3-5-14(11-15)13-28-20-22-18-9-2-1-8-17(18)19(23-20)21-12-16-7-4-10-27-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCCFSDNBHZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 3-Nitrophenyl Group:
Attachment of the Oxolan-2-ylmethyl Group: This can be done via alkylation reactions using oxolan-2-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (–S–) group attached to the quinazoline ring is a key reactive site.
a. Oxidation Reactions
The sulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives. For example:
-
Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
-
Sulfone formation : Prolonged oxidation with H₂O₂ or KMnO₄ under acidic conditions.
b. Nucleophilic Substitution
The sulfur atom’s nucleophilicity allows substitution with other thiols or amines under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Modification of the Quinazoline Core
The quinazoline ring participates in electrophilic substitution and ring-opening reactions.
a. Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-withdrawing nitro group on the benzyl moiety, further nitration may occur at positions activated by the quinazoline’s π-deficient system .
-
Halogenation : Chlorination or bromination using N-chlorosuccinimide (NCS) or Br₂ in acetic acid .
b. Ring Functionalization
-
Reduction : The nitro group on the benzyl substituent can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
-
Cyclization : Interaction with coupling agents (e.g., EDC or DCC) may form fused heterocycles under reflux conditions .
Amine Group Reactivity
The primary amine (–NH₂) on the quinazoline core and the secondary amine linked to the oxolan group offer sites for derivatization.
a. Acylation/Alkylation
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields amide derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated products .
b. Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives under anhydrous conditions .
Synthetic Pathways for Analogous Compounds
While direct synthesis data for this compound is limited, methodologies for structurally related quinazolinones provide insights:
Mechanistic Insights
-
Sulfanyl Oxidation : Proceeds via a radical or polar mechanism depending on the oxidant.
-
Quinazoline Electrophilicity : The C2 and C4 positions are electronically activated for nucleophilic attack due to the adjacent nitrogen atoms .
Stability Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds similar to 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves intercalation with DNA or inhibition of topoisomerase II, which is crucial for DNA replication and repair .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Similar Quinazoline | 2.44 - 9.43 | Various Cancer Cells |
Antiviral Properties
Quinazoline derivatives have been investigated for their antiviral activities, particularly against viruses like CHIKV (Chikungunya virus) and SARS-CoV-2. The presence of specific substituents enhances their efficacy by improving hydrophobic interactions and facilitating binding to viral targets .
| Compound | EC50 (μM) | Viral Target |
|---|---|---|
| Quinazoline Conjugate | 3.84 | CHIKV |
Antihistaminic Activity
Research has demonstrated that certain quinazoline derivatives exhibit antihistaminic properties. These compounds can effectively block histamine receptors, providing therapeutic benefits in allergic conditions without significant sedation compared to traditional antihistamines .
Case Study 1: Anticancer Efficacy
A study examined the anticancer potential of a series of quinazoline derivatives, including the target compound, which showed promising results in inhibiting cell proliferation in vitro. The study measured IC50 values across different cancer cell lines, demonstrating that structural modifications could significantly enhance activity.
Case Study 2: Antiviral Activity
In another investigation, a quinazoline derivative was tested against SARS-CoV-2 and showed substantial antiviral activity with an EC50 value indicating effective inhibition of viral replication. The study emphasized the role of specific functional groups in enhancing bioactivity.
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can intercalate with DNA, disrupting its function. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents at positions 2 and 4 of the quinazoline core. Key comparisons include:
Key Observations :
- Solubility : The oxolan-2-ylmethyl substituent improves aqueous solubility compared to purely hydrophobic groups like 4-bromo-2-fluorophenyl in compound 3c .
- Biological Activity : Morpholinyl and pyrrolidinyl derivatives (e.g., 5g and compound 4) demonstrate enhanced blood-brain barrier penetration due to tertiary amine groups, whereas the target compound’s oxolan group may favor peripheral tissue targeting .
Comparison with Analogues :
- Compound 3a (from ) uses direct amination of 6-nitroquinazoline with 4-methoxyaniline, avoiding sulfur incorporation.
- Morpholinyl derivatives (e.g., 5g) employ morpholine as a nucleophile in substitution reactions, which is less sterically hindered than the oxolan-2-ylmethyl group .
- Sulfur-containing analogues (e.g., ) utilize dehydrosulfurization methods with iodine and triethylamine, contrasting with direct thiolation in the target compound .
Physicochemical and Pharmacokinetic Properties
- logP : The target compound’s logP is estimated at ~5.2 (similar to ’s compound K297-0482), indicating moderate lipophilicity suitable for membrane permeability .
- Hydrogen Bonding : The oxolan group’s oxygen provides hydrogen-bond acceptors (PSA ~43 Ų), enhancing solubility compared to purely aromatic substituents (e.g., 3a, PSA ~35 Ų) .
Biological Activity
The compound 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a quinazoline derivative that has garnered interest in pharmacological research due to its potential biological activities. Quinazoline derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of quinazoline derivatives often stem from their ability to interact with various biological targets. The specific compound under discussion has shown promising results in several studies:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the nitrophenyl group and the quinazoline core is believed to enhance their cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The sulfanyl group may contribute to this effect by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Some studies indicate that quinazoline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The mechanisms through which 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine exerts its biological effects include:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Interaction with DNA : Some compounds may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : The compound may affect various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.
Anticancer Studies
Research indicates that quinazoline derivatives exhibit significant anticancer activity against various cell lines. For instance, a study reported that related compounds showed IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231) using the MTT assay .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine | MDA-MB-231 | TBD |
Antimicrobial Studies
A study evaluated the antimicrobial properties of various quinazoline derivatives, including our compound, against standard bacterial strains. The results indicated effective inhibition zones against both Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Q & A
How can researchers optimize the synthetic yield of 2-{[(3-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine?
Basic Research Question
Methodological Answer:
Synthetic optimization requires careful selection of reaction conditions, including temperature, solvent polarity, and catalyst loading. For quinazolin-4-amine derivatives, a multi-step approach is often employed:
- Step 1: Condensation of substituted benzaldehyde with thiourea to form the quinazoline core.
- Step 2: Functionalization at the 2-position via nucleophilic substitution using 3-nitrobenzyl mercaptan.
- Step 3: Amine coupling at the 4-position with (oxolan-2-yl)methylamine under reflux in aprotic solvents (e.g., DMF or DCM).
Key parameters include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products. For example, derivatives like those in achieved yields up to 82% by controlling equivalents of reactants and using anhydrous conditions .
What analytical techniques are critical for structural elucidation of this compound?
Basic Research Question
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and regioselectivity, particularly for the oxolane and nitrophenyl groups.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies functional groups (e.g., S–C stretch at ~650 cm⁻¹, NH stretch at ~3300 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for understanding steric effects.
highlights these techniques for analogous quinazoline derivatives, with detailed spectral data provided for reproducibility .
How can 3D-QSAR models be applied to predict bioactivity?
Advanced Research Question
Methodological Answer:
3D-QSAR studies correlate molecular fields (steric, electrostatic) with biological activity. For quinazoline analogs:
- Step 1: Generate a conformer library using molecular dynamics or DFT calculations.
- Step 2: Align structures based on the quinazoline core and compute field descriptors (e.g., CoMFA, CoMSIA).
- Step 3: Validate models with cross-validation (e.g., leave-one-out) and external test sets.
demonstrates this approach for morpholinyl-substituted quinazolines, revealing that electron-withdrawing groups (e.g., nitro) enhance binding affinity to kinase targets .
How should researchers address contradictory bioactivity data across studies?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Solubility Adjustments: Derivatives with poor solubility (e.g., ’s triazoloquinazoline) may require co-solvents (DMSO) or prodrug strategies.
- Substituent Analysis: Compare bioactivity of analogs (e.g., ’s methyl vs. phenyl substitutions) to isolate pharmacophore contributions .
What computational tools are recommended for reaction pathway design?
Advanced Research Question
Methodological Answer:
The ICReDD framework ( ) integrates quantum chemical calculations (e.g., Gaussian, ORCA) and machine learning to predict reaction pathways:
- Step 1: Simulate transition states and intermediates to identify energetically feasible routes.
- Step 2: Train ML models on experimental datasets to prioritize conditions (e.g., solvent, catalyst).
- Step 3: Validate predictions with microfluidic or high-throughput screening.
This approach reduces trial-and-error synthesis, as demonstrated for complex heterocycles .
What strategies elucidate the mechanism of action in kinase inhibition?
Advanced Research Question
Methodological Answer:
- Kinase Profiling: Use panels (e.g., KinomeScan) to identify primary targets (e.g., EGFR, VEGFR).
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes; nitro groups may form hydrogen bonds with ATP-binding pockets.
- Cellular Assays: Measure phosphorylation inhibition via Western blot or ELISA.
highlights morpholinyl and sulfanyl groups as critical for stabilizing kinase-inhibitor interactions .
How can solubility challenges be overcome for in vivo studies?
Advanced Research Question
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the oxolane or amine positions.
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability.
- Co-Solvent Systems: Use Cremophor EL or cyclodextrins for aqueous solubility.
notes solubility limitations in triazoloquinazolines, emphasizing formulation optimization .
What role do heterocyclic modifications play in enhancing metabolic stability?
Advanced Research Question
Methodological Answer:
- Oxolane vs. Morpholine: Oxolane’s reduced basicity decreases CYP450-mediated oxidation compared to morpholine ( ).
- Sulfanyl Group: The 3-nitrobenzylsulfanyl moiety may resist glutathione conjugation, prolonging half-life.
- Deuterium Labeling: Replace labile hydrogens (e.g., NH groups) with deuterium to slow metabolism.
and provide comparative stability data for related analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
